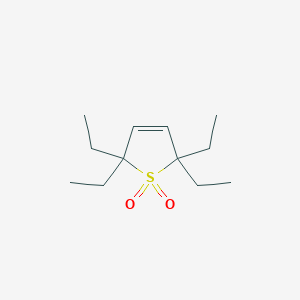
2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organosulfur compound It is characterized by its unique structure, which includes a thiophene ring with two ethyl groups at the 2 and 5 positions, and a sulfone group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of thiophene derivatives with ethylating agents under controlled conditions. One common method involves the use of ethyl bromide in the presence of a strong base, such as sodium hydride, to introduce the ethyl groups at the 2 and 5 positions of the thiophene ring. The sulfone group can be introduced through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various alkyl or aryl-substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with various molecular targets. The sulfone group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or other proteins, resulting in various biological effects. The ethyl groups may also influence the compound’s reactivity and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetramethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione: Similar structure but with methyl groups instead of ethyl groups.
2,2,5,5-Tetraethyl-2,5-dihydro-1H-pyrrole-1,1-dione: Similar structure but with a pyrrole ring instead of a thiophene ring.
2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-pyrrol-1-yl methanesulfonothioate: Contains a methanesulfonothioate group instead of a sulfone group.
Uniqueness
2,2,5,5-Tetraethyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific combination of ethyl groups and a sulfone group on a thiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
106919-68-0 |
|---|---|
Fórmula molecular |
C12H22O2S |
Peso molecular |
230.37 g/mol |
Nombre IUPAC |
2,2,5,5-tetraethylthiophene 1,1-dioxide |
InChI |
InChI=1S/C12H22O2S/c1-5-11(6-2)9-10-12(7-3,8-4)15(11,13)14/h9-10H,5-8H2,1-4H3 |
Clave InChI |
IDMDNDPPSRQPRF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C=CC(S1(=O)=O)(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



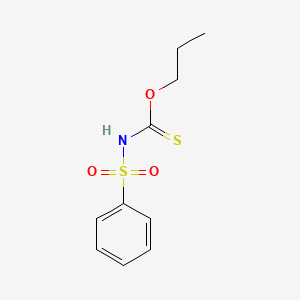

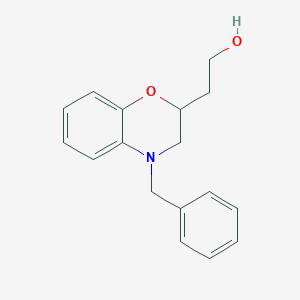
![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
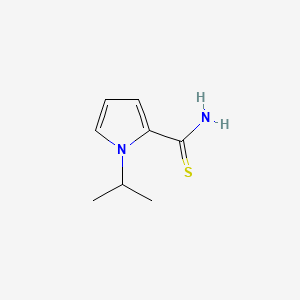
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
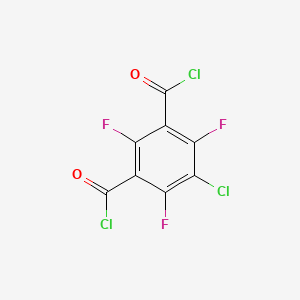
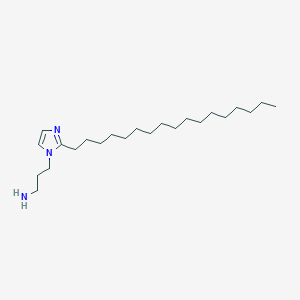
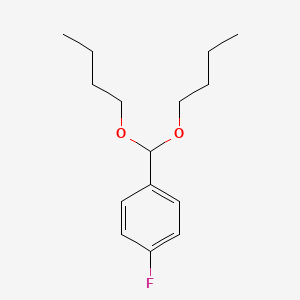
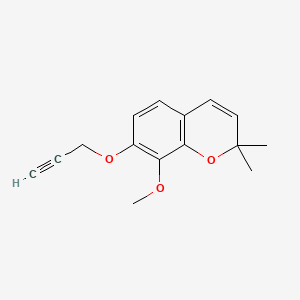
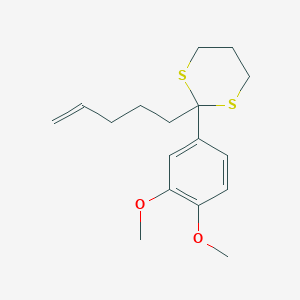
![3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile](/img/structure/B14325792.png)
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
